6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol
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Overview
Description
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated pyridine derivative with a furan ring precursor in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound has a similar structure but lacks the chlorine atom.
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridine: Similar structure but without the hydroxyl group
Uniqueness
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
6-chloro-1,1-dimethyl-3H-furo[3,4-c]pyridin-3-ol |
InChI |
InChI=1S/C9H10ClNO2/c1-9(2)6-3-7(10)11-4-5(6)8(12)13-9/h3-4,8,12H,1-2H3 |
InChI Key |
XQXWYACRAPINSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=NC=C2C(O1)O)Cl)C |
Origin of Product |
United States |
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